Ammonium hydroxide

Description

Properties

IUPAC Name |

azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O/h1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO, NH4OH | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020080 | |

| Record name | Ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Clear, colourless solution, having an exceedingly pungent, characteristic odour, Very volatile colorless solution of ammonia in water; [ICSC], VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium hydroxide ((NH4)(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

38 °C (25%) | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Exists only in solution, Solubility in water: miscible | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

About 0.90 @ 25 °C/25 °C, Relative density (water = 1): 0.9 (25%) | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 0.6 | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2160 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 48 (25%) | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

1336-21-6 | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium hydroxide ((NH4)(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonia, aqueous solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °C (25%) | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Hydroxide for Researchers and Drug Development Professionals

Abstract

Ammonium hydroxide (NH₄OH) is a fundamental reagent in various scientific disciplines, including chemistry, materials science, and pharmaceuticals. This document provides a comprehensive technical overview of this compound, detailing its chemical formula, structure, and physicochemical properties. It presents quantitative data in a structured format, outlines detailed experimental protocols for its application, and includes visual diagrams to illustrate key chemical processes and workflows. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth information to support laboratory work and formulation development.

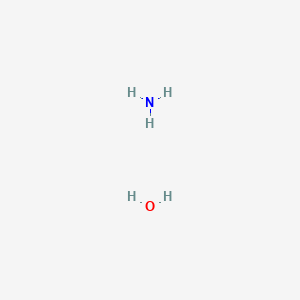

Chemical Formula and Structure

This compound is the common name for a solution of ammonia (NH₃) in water.[1] While often represented by the chemical formula NH₄OH, it is important to understand that in aqueous solution, ammonia exists in equilibrium with its protonated form, the ammonium cation (NH₄⁺), and the hydroxide anion (OH⁻).[1][2] The actual species NH₄OH is not isolable, and the formula is largely a convenient representation of the basic nature of aqueous ammonia solutions.[2]

The structure consists of an ionic bond between the ammonium cation (NH₄⁺) and the hydroxide anion (OH⁻).[2][3] Within the polyatomic ammonium ion, the nitrogen atom is covalently bonded to four hydrogen atoms in a tetrahedral geometry with bond angles of approximately 109.5 degrees.[4] The hydroxide ion consists of an oxygen atom covalently bonded to a hydrogen atom.

The equilibrium in aqueous solution is a critical aspect of its chemistry and is represented by the following reaction:

NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq)[1]

This equilibrium lies significantly to the left, meaning that in a solution of this compound, the predominant species is dissolved ammonia (NH₃).[1] For instance, in a 1 M ammonia solution, only about 0.42% of the ammonia is converted to the ammonium cation.[1] This limited ionization is why this compound is classified as a weak base.[1][3]

Physicochemical Properties

This compound is a colorless liquid with a characteristic strong, pungent odor.[1][3] Its properties are highly dependent on the concentration of dissolved ammonia. Commercially available concentrated solutions are typically 28-30% ammonia by mass.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its precise application in research and development.

| Property | Value | Notes and Citations |

| Molecular Formula | NH₄OH | Represents ammonia in aqueous solution.[3] |

| Molar Mass | 35.05 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Odor | Pungent, ammonia-like | [1] |

| Density | 0.91 g/mL (25% w/w solution) | [5] |

| 0.90 g/mL (28% w/w solution) | [6] | |

| 0.88 g/mL (35% w/w solution) | [1] | |

| Melting Point | -57.5 °C (25% w/w solution) | [5] |

| Boiling Point | 37.7 °C (25% w/w solution) | [7] |

| pKb | 4.75 at 25 °C | [8] |

| Base Dissociation Constant (Kb) | 1.8 x 10⁻⁵ at 25 °C | [9][10] |

| pH | ~11.6 (1 M solution) | [5] |

| 13.8 (Concentrated solution) | [11] | |

| Solubility in Water | Highly miscible | [2] |

Chemical Equilibrium and Basicity

The basicity of this compound is a cornerstone of its utility. The equilibrium between ammonia, water, ammonium ions, and hydroxide ions dictates the pH of the solution.

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in scientific research and the pharmaceutical industry.

pH Modification

One of its primary roles is as a pH modifier.[4] In drug development, maintaining a specific pH is often critical for the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[4][12] this compound provides a volatile base, which can be advantageous as it can be removed from the final product by lyophilization or evaporation.[13]

Solubilizing and Neutralizing Agent

For APIs with poor aqueous solubility, this compound can be used as a solubilizing agent by adjusting the pH to a range where the compound is more soluble.[4] It also serves as a neutralizing agent for acidic compounds during synthesis or formulation processes.[4]

Role in Synthesis and Purification

This compound is employed in various chemical syntheses, often serving as a source of ammonia or as a catalyst in its basic form.[5] It is also widely used in the precipitation of metal hydroxides, which is a common technique for removing metal impurities or for the synthesis of nanoparticles.[14]

Experimental Protocols

Protocol for Protein Precipitation via pH Adjustment

This protocol describes a general procedure for the precipitation of proteins from a solution using this compound to adjust the pH, a technique often used in protein purification.

Materials:

-

Protein solution

-

This compound solution (e.g., 1 M)

-

Hydrochloric acid solution (e.g., 1 M for pH adjustment if needed)

-

pH meter

-

Stir plate and stir bar

-

Centrifuge and centrifuge tubes

-

Ice bath

Procedure:

-

Preparation: Place the protein solution in a beaker with a stir bar on a stir plate in an ice bath to maintain a low temperature (e.g., 4°C), which helps to preserve protein stability.[15]

-

pH Adjustment: Slowly add the this compound solution dropwise to the stirring protein solution.

-

Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

-

Precipitation: Continue adding this compound until the desired pH for protein precipitation (often the isoelectric point of the target protein) is reached. The solution will become turbid as the protein precipitates.

-

Equilibration: Allow the solution to stir gently for a period (e.g., 30 minutes) to ensure complete precipitation.

-

Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at an appropriate speed and duration (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

-

Separation: Carefully decant the supernatant. The pelleted protein can then be redissolved in a suitable buffer for further analysis or purification.

References

- 1. ammoniagas.com [ammoniagas.com]

- 2. tannerind.com [tannerind.com]

- 3. chemfax.com [chemfax.com]

- 4. The role of this compound in pharmaceutical formulation [eureka.patsnap.com]

- 5. This compound [commonorganicchemistry.com]

- 6. homework.study.com [homework.study.com]

- 7. rcilabscan.com [rcilabscan.com]

- 8. byjus.com [byjus.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Understanding Base Dissociation Constant ( Kb ) and pKb [notesforshs.com]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. Applications of this compound in controlled drug release [eureka.patsnap.com]

- 13. The Role of this compound in pH Control of Analytical Mixtures [eureka.patsnap.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Aqueous Ammonia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous ammonia, a solution of ammonia gas (NH₃) dissolved in water, is a fundamental reagent and versatile chemical used across various scientific disciplines, including chemical synthesis, materials science, and pharmaceuticals. Its unique combination of basicity, volatility, and complexing ability makes it an indispensable tool in both laboratory and industrial settings. This technical guide provides a comprehensive overview of the core physical and chemical properties of aqueous ammonia, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of key chemical processes to support researchers, scientists, and drug development professionals in their work.

Physical Properties of Aqueous Ammonia

The physical properties of aqueous ammonia are highly dependent on its concentration and the temperature of the solution. Understanding these properties is crucial for safe handling, accurate measurements, and process optimization.

Data Presentation: Physical Properties

The following tables summarize key physical properties of aqueous ammonia at various concentrations and temperatures.

Table 1: Density of Aqueous Ammonia (g/mL)

| Concentration (wt%) | 10°C | 20°C | 30°C |

| 5 | 0.979 | 0.975 | 0.970 |

| 10 | 0.957 | 0.952 | 0.946 |

| 15 | 0.936 | 0.930 | 0.923 |

| 20 | 0.917 | 0.910 | 0.902 |

| 25 | 0.898 | 0.891 | 0.882 |

| 28 | 0.890 | 0.882 | 0.873 |

Table 2: Viscosity of Aqueous Ammonia (mPa·s)

| Concentration (wt%) | 10°C | 20°C | 30°C |

| 5 | 1.48 | 1.15 | 0.92 |

| 10 | 1.65 | 1.28 | 1.02 |

| 15 | 1.83 | 1.41 | 1.12 |

| 20 | 2.01 | 1.55 | 1.22 |

| 25 | 2.19 | 1.68 | 1.32 |

| 28 | 2.30 | 1.76 | 1.38 |

Table 3: Vapor Pressure of Aqueous Ammonia (kPa)

| Concentration (wt%) | 10°C | 20°C | 30°C |

| 5 | 4.8 | 8.7 | 14.9 |

| 10 | 9.3 | 16.7 | 28.1 |

| 15 | 14.5 | 25.8 | 43.0 |

| 20 | 20.7 | 36.6 | 60.3 |

| 25 | 28.1 | 49.5 | 81.0 |

| 28 | 33.6 | 58.9 | 96.5 |

Table 4: Boiling and Freezing Points of Aqueous Ammonia at Atmospheric Pressure

| Concentration (wt%) | Boiling Point (°C) | Freezing Point (°C) |

| 5 | 98.9 | -5.7 |

| 10 | 96.1 | -12.8 |

| 15 | 91.2 | -21.7 |

| 20 | 84.4 | -33.0 |

| 25 | 77.7 | -46.7 |

| 28 | 73.1 | -56.6 |

Table 5: Specific Heat Capacity of Aqueous Ammonia at 20°C (kJ/kg·K)

| Concentration (wt%) | Specific Heat Capacity |

| 5 | 4.10 |

| 10 | 4.23 |

| 15 | 4.35 |

| 20 | 4.48 |

| 25 | 4.61 |

| 28 | 4.70 |

Table 6: Thermal Conductivity of Aqueous Ammonia at 20°C (W/m·K)

| Concentration (wt%) | Thermal Conductivity |

| 5 | 0.568 |

| 10 | 0.545 |

| 15 | 0.523 |

| 20 | 0.502 |

| 25 | 0.481 |

| 28 | 0.469 |

Chemical Properties of Aqueous Ammonia

Aqueous ammonia is a weak base that establishes an equilibrium in water. Its chemical reactivity is characterized by its basicity, its ability to act as a nucleophile, and its role as a ligand in coordination chemistry.

Basicity and Equilibrium

In an aqueous solution, ammonia acts as a Brønsted-Lowry base, accepting a proton from a water molecule to form ammonium and hydroxide ions.[1] This equilibrium is fundamental to its chemical behavior.

The equilibrium constant (Kb) for this reaction is 1.8 x 10⁻⁵ at 25°C. The pKa of the ammonium ion (NH₄⁺) is 9.25.[2] The pH of aqueous ammonia solutions typically ranges from 11 to 12, depending on the concentration.[3]

Autoionization

Similar to water, liquid ammonia can undergo autoionization, although to a much lesser extent.[1][4]

Reactions with Acids

As a base, aqueous ammonia readily reacts with acids in neutralization reactions to form ammonium salts.[5][6] For example, with hydrochloric acid, it forms ammonium chloride.

NH₃(aq) + HCl(aq) → NH₄Cl(aq)

Reactions with Metal Ions

Aqueous ammonia reacts with many metal ions to form precipitates of metal hydroxides. However, in the presence of excess ammonia, some of these precipitates redissolve to form soluble metal-ammine complexes.[7][8] This property is widely used in qualitative inorganic analysis to separate and identify metal cations.

Reactions with Organic Compounds

Aqueous ammonia can act as a nucleophile in reactions with various organic compounds. For instance, it is used in the synthesis of amines from alkyl halides and in the formation of amides from esters.[9]

Thermal Decomposition

Upon heating, aqueous ammonia solutions decompose, releasing ammonia gas.[10] This process is reversible and is the basis for many of its applications, such as in absorption refrigeration systems.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of aqueous ammonia.

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[7][11][12]

Methodology:

-

Apparatus: A digital density meter capable of meeting the precision requirements of the standard.

-

Calibration: Calibrate the instrument with at least two reference standards of known density that bracket the expected density of the sample. Typically, dry air and deionized water are used.

-

Sample Preparation: Ensure the aqueous ammonia sample is homogeneous and free of air bubbles. The sample should be brought to the measurement temperature.

-

Measurement: Introduce the sample into the oscillating U-tube of the density meter. The instrument measures the oscillation period of the tube, which is related to the density of the sample.

-

Reporting: Report the density in g/mL or kg/m ³ to the specified number of significant figures, along with the measurement temperature.

Determination of Kinematic Viscosity (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[3][13]

Methodology:

-

Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, a stopwatch, and cleaning solvents.

-

Sample Preparation: Filter the sample to remove any particulate matter.

-

Procedure: a. Select a viscometer with a capillary size appropriate for the expected viscosity of the sample. b. Charge the viscometer with the sample and place it in the constant temperature bath until it reaches thermal equilibrium. c. Using suction, draw the liquid up through the capillary to a point above the upper timing mark. d. Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

-

Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time.

-

Reporting: Report the kinematic viscosity in centistokes (cSt) or mm²/s, along with the measurement temperature.

Determination of Vapor Pressure (Reid Method - ASTM D323)

This test method is used to determine the vapor pressure of volatile liquids.[6][13][14]

Methodology:

-

Apparatus: Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber, a pressure gauge, and a water bath.

-

Sample Preparation: Chill the sample to between 0 and 1°C.

-

Procedure: a. Fill the chilled liquid chamber with the sample. b. Connect the liquid chamber to the vapor chamber, which has been heated to 37.8°C (100°F). c. Immerse the assembled apparatus in a water bath maintained at 37.8°C. d. Shake the apparatus periodically until a constant pressure reading is obtained.

-

Reporting: The final pressure reading, corrected for gauge error and temperature, is reported as the Reid Vapor Pressure.

Determination of pKa by Potentiometric Titration

This method involves titrating the weak base (aqueous ammonia) with a strong acid and monitoring the pH change to determine the pKa of its conjugate acid.[10]

Methodology:

-

Apparatus: A pH meter with a combination electrode, a burette, a magnetic stirrer, and standard buffer solutions for calibration.

-

Reagents: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a sample of aqueous ammonia of known approximate concentration.

-

Procedure: a. Calibrate the pH meter using standard buffers. b. Pipette a known volume of the aqueous ammonia solution into a beaker and add a magnetic stir bar. c. Immerse the pH electrode in the solution and begin stirring. d. Add the strong acid titrant from the burette in small increments, recording the pH after each addition. e. Continue the titration past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa of the ammonium ion is the pH at the half-equivalence point. The equivalence point can be determined from the point of steepest slope on the titration curve or from a derivative plot.

Experimental Protocol for the Reaction of Aqueous Ammonia with Copper(II) Sulfate

This experiment demonstrates the formation of a precipitate and its subsequent dissolution to form a colored complex ion.[15]

Methodology:

-

Materials: Aqueous solution of copper(II) sulfate (CuSO₄), aqueous ammonia (NH₃(aq)).

-

Procedure: a. To a test tube containing a small amount of copper(II) sulfate solution, add aqueous ammonia dropwise. b. Observe the formation of a light blue precipitate of copper(II) hydroxide, Cu(OH)₂. CuSO₄(aq) + 2NH₃(aq) + 2H₂O(l) → Cu(OH)₂(s) + (NH₄)₂SO₄(aq) c. Continue adding aqueous ammonia in excess. d. Observe the dissolution of the precipitate and the formation of a deep blue solution containing the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. Cu(OH)₂(s) + 4NH₃(aq) → [Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq)

Signaling Pathways Involving Ammonia

In biological systems, ammonia and its ion, ammonium, are not just metabolic byproducts but also act as signaling molecules, particularly in plants.[16]

References

- 1. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 2. youtube.com [youtube.com]

- 3. ASTM D445 - eralytics [eralytics.com]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. researchgate.net [researchgate.net]

- 6. environmental-expert.com [environmental-expert.com]

- 7. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.williams.edu [web.williams.edu]

- 10. John Straub's lecture notes [people.bu.edu]

- 11. geo1.tcu.edu [geo1.tcu.edu]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. scribd.com [scribd.com]

- 14. store.astm.org [store.astm.org]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Equilibrium Constant of Ammonium Hydroxide Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the equilibrium constant (K_b_) of ammonium hydroxide in aqueous solutions. It details the underlying chemical principles, presents quantitative data on its temperature dependence, and offers detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the behavior of ammonia in aqueous environments.

Introduction: The Ammonia-Water Equilibrium

This compound is a common laboratory reagent and a fundamental component in various chemical and pharmaceutical processes. It is formed when ammonia gas (NH₃) dissolves in water. In solution, a chemical equilibrium is established where ammonia, a weak base, reacts with water to a limited extent to produce ammonium ions (NH₄⁺) and hydroxide ions (OH⁻)[1]. This equilibrium is a critical factor in determining the pH and reactivity of the solution.

The equilibrium reaction is as follows:

NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq)

The equilibrium constant for this reaction is known as the base dissociation constant (K_b_), which quantifies the strength of ammonia as a base in an aqueous solution[2]. A smaller K_b_ value indicates a weaker base with less dissociation[3].

The expression for the base dissociation constant is given by:

K_b_ = [NH₄⁺][OH⁻] / [NH₃]

Where:

-

[NH₄⁺] is the molar concentration of the ammonium ion at equilibrium.

-

[OH⁻] is the molar concentration of the hydroxide ion at equilibrium.

-

[NH₃] is the molar concentration of ammonia at equilibrium.

It is important to note that the species "this compound" (NH₄OH) is rarely present in significant amounts in solution. The dissolved species is predominantly aqueous ammonia (NH₃(aq)) in equilibrium with ammonium and hydroxide ions[4].

Quantitative Data: The Base Dissociation Constant (K_b_)

The value of the base dissociation constant for this compound is temperature-dependent. As the temperature increases, the solubility of ammonia gas in water decreases, affecting the equilibrium position[5].

Below is a summary of the K_b_ and pK_b_ values for this compound at various temperatures.

| Temperature (°C) | Temperature (K) | K_b_ (x 10⁻⁵) | pK_b_ | Reference |

| 20 | 293.15 | 1.710 | 4.767 | [6] |

| 25 | 298.15 | 1.774 | 4.751 | [6] |

| 30 | 303.15 | 1.820 | 4.740 | [6] |

| 50 | 323.15 | 1.892 | 4.723 |

Note: The K_b_ value at 50°C was calculated using the van't Hoff equation with the provided data for 20°C and 30°C.

The relationship between the equilibrium constant and temperature can be described by the van't Hoff equation, which relates the change in the natural logarithm of the equilibrium constant to the change in temperature and the standard enthalpy change (ΔH°) of the reaction[5][7].

ln(K₂/K₁) = -ΔH°/R * (1/T₂ - 1/T₁)

Where:

-

K₁ and K₂ are the equilibrium constants at temperatures T₁ and T₂, respectively.

-

ΔH° is the standard enthalpy change of the reaction.

-

R is the universal gas constant (8.314 J/mol·K).

A plot of ln(K_b_) versus 1/T, known as a van't Hoff plot, yields a straight line with a slope of -ΔH°/R, allowing for the determination of the standard enthalpy change of the dissociation of ammonia in water[8][9][10].

Experimental Protocols for the Determination of K_b_

Several experimental methods can be employed to determine the base dissociation constant of this compound. The following sections provide detailed protocols for three common and reliable techniques: potentiometric titration, conductivity measurement, and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pK_b_ (and thus K_b_) of a weak base by monitoring the pH of the solution as it is titrated with a strong acid[3][11][12].

Objective: To determine the pK_b_ of this compound by titrating a known concentration of this compound solution with a standardized strong acid and analyzing the resulting titration curve.

Materials and Reagents:

-

This compound solution (~0.1 M)

-

Standardized hydrochloric acid solution (~0.1 M)

-

pH meter with a glass electrode and a reference electrode (or a combination electrode)[12]

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (150 mL)

-

Volumetric pipettes (25 mL)

-

Distilled or deionized water

Procedure:

-

Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

-

Sample Preparation: Pipette 25.00 mL of the ~0.1 M this compound solution into a 150 mL beaker. Add approximately 25 mL of distilled water to ensure the electrode is sufficiently immersed. Place a magnetic stir bar in the beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb does not come into contact with the stir bar.

-

Initial pH Measurement: Record the initial pH of the this compound solution.

-

Titration: Begin adding the standardized hydrochloric acid from the burette in small increments (e.g., 1.00 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.10 mL or dropwise) to accurately determine the equivalence point, which is the point of the steepest pH change[12].

-

Completion of Titration: Continue adding the titrant beyond the equivalence point for several more milliliters to complete the titration curve.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence volume (V_e_) from the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve[13].

-

Determine the volume of HCl at the half-equivalence point (V_e_/2).

-

The pH of the solution at the half-equivalence point is equal to the pK_a_ of the conjugate acid, ammonium (NH₄⁺).

-

Calculate the pK_b_ for ammonia using the relationship: pK_a_ + pK_b_ = pK_w_ (where pK_w_ is the ion-product constant of water, approximately 14.00 at 25°C).

-

Calculate K_b_ from the pK_b_ value: K_b_ = 10^(-pK_b_).

-

Conductivity Measurement

The determination of K_b_ by conductivity measurement relies on the principle that the electrical conductivity of a weak electrolyte solution is proportional to the concentration of its ions[14][15].

Objective: To determine the K_b_ of this compound by measuring the molar conductivity of solutions at different concentrations.

Materials and Reagents:

-

This compound solution (~0.1 M)

-

Conductivity meter and conductivity cell[16]

-

Volumetric flasks (100 mL)

-

Pipettes

-

Thermostatic water bath

-

Distilled or deionized water with low conductivity

Procedure:

-

Instrument Calibration: Calibrate the conductivity meter using a standard potassium chloride (KCl) solution of known concentration[16].

-

Solution Preparation: Prepare a series of this compound solutions of different concentrations (e.g., 0.1 M, 0.05 M, 0.025 M, 0.0125 M, 0.00625 M) by serial dilution of a stock solution.

-

Conductivity Measurement:

-

Place the conductivity cell in a thermostatic water bath set to a constant temperature (e.g., 25°C).

-

Measure the conductivity of the deionized water used for dilutions.

-

Rinse the conductivity cell with a small amount of the first ammonia solution to be measured, then fill the cell with the solution and record the conductivity reading once it stabilizes.

-

Repeat the measurement for each of the prepared ammonia solutions, rinsing the cell with the next solution before measurement.

-

-

Data Analysis:

-

For each concentration (c), calculate the molar conductivity (Λ_m_) using the formula: Λ_m_ = (κ - κ_water_) / c, where κ is the measured conductivity of the solution and κ_water_ is the conductivity of the water.

-

The degree of dissociation (α) can be calculated using the equation: α = Λ_m_ / Λ°m, where Λ°m is the molar conductivity at infinite dilution. Λ°m for NH₄OH can be calculated from the literature values of the limiting molar ionic conductivities of NH₄⁺ and OH⁻ ions (Λ°m = λ°(NH₄⁺) + λ°(OH⁻)).

-

The equilibrium concentrations are: [NH₄⁺] = αc, [OH⁻] = αc, and [NH₃] = c(1-α).

-

Calculate K_b_ for each concentration using the expression: K_b_ = (α²c) / (1-α).

-

The average of the calculated K_b_ values gives the base dissociation constant.

-

Spectrophotometric Determination

Spectrophotometry can be used to determine the concentration of a colored species in equilibrium. For the ammonia equilibrium, an indirect method involving an acid-base indicator is employed. The indicator's color change is dependent on the pH of the solution, which is in turn governed by the ammonia equilibrium[1][17].

Objective: To determine the K_b_ of this compound by measuring the pH-dependent absorbance of an acid-base indicator in an ammonia/ammonium chloride buffer solution.

Materials and Reagents:

-

This compound solution (~0.1 M)

-

Ammonium chloride solution (~0.1 M)

-

Acid-base indicator solution (e.g., bromothymol blue)

-

UV-Vis spectrophotometer

-

Cuvettes

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λ_max_):

-

Prepare two solutions of the indicator: one in a strongly acidic solution (e.g., 0.1 M HCl) where the indicator is fully in its acidic form (HIn), and one in a strongly basic solution (e.g., 0.1 M NaOH) where it is in its basic form (In⁻).

-

Scan the absorbance of both solutions over the visible spectrum to find the λ_max_ for both the acidic and basic forms of the indicator. Choose a wavelength where the absorbance difference between the two forms is significant.

-

-

Prepare Buffer Solutions: Prepare a series of buffer solutions with varying ratios of [NH₃]/[NH₄⁺] by mixing different volumes of the stock this compound and ammonium chloride solutions. Add a constant, small amount of the indicator to each buffer solution.

-

Measure Absorbance and pH: For each buffer solution, measure the absorbance at the chosen λ_max_ and also measure its pH using a calibrated pH meter.

-

Data Analysis:

-

The Henderson-Hasselbalch equation for the indicator is: pH = pK_ind_ + log([In⁻]/[HIn]).

-

The ratio of the concentrations of the indicator forms can be related to the measured absorbances: ([In⁻]/[HIn]) = (A - A_HIn_) / (A_In⁻_ - A), where A is the absorbance of the buffer solution, A_HIn_ is the absorbance of the fully acidic form, and A_In⁻_ is the absorbance of the fully basic form of the indicator at the chosen wavelength.

-

For each buffer solution, calculate the [OH⁻] from the measured pH (pOH = 14 - pH; [OH⁻] = 10^(-pOH_)).

-

The concentration of NH₃ and NH₄⁺ in each buffer can be calculated from the initial amounts mixed.

-

Calculate K_b_ for each buffer solution using the expression: K_b_ = [NH₄⁺][OH⁻] / [NH₃].

-

The average of the calculated K_b_ values provides the base dissociation constant.

-

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical equilibrium and the experimental workflows.

Figure 1. Chemical equilibrium of ammonia in water.

Figure 2. Workflow for potentiometric titration.

Figure 3. Workflow for conductivity measurement.

Conclusion

A thorough understanding of the equilibrium constant of this compound is essential for professionals in various scientific fields. The data and experimental protocols presented in this guide offer a robust framework for the accurate determination and application of this fundamental chemical parameter. The choice of experimental method will depend on the available instrumentation and the specific requirements of the research or application. Each method, when performed with care, can yield reliable values for the base dissociation constant of ammonia in aqueous solution.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]

- 10. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Conductivity Measurement & Testing | Thermo Fisher Scientific - US [thermofisher.com]

- 15. uv.es [uv.es]

- 16. Spectrophotometric determination of ammonia using ninhydrin assay and kinetic studies | European Journal of Chemistry [eurjchem.com]

- 17. researchgate.net [researchgate.net]

synthesis and preparation of ammonium hydroxide in the lab

An In-Depth Technical Guide to the Laboratory Synthesis and Preparation of Ammonium Hydroxide

This compound (NH₄OH), commonly known as aqueous ammonia, is a solution of ammonia gas (NH₃) dissolved in water.[1][2] It is a widely utilized reagent in research and industrial settings, serving as a weak base, a complexant, and a nitrogen source in various chemical syntheses.[3][4] In aqueous form, ammonia exists in equilibrium with water, with only a small fraction forming ammonium and hydroxide ions.[2][5] This guide provides detailed methodologies for the laboratory-scale synthesis of this compound, quantitative data for its preparation, and essential safety protocols tailored for researchers, scientists, and drug development professionals.

Core Synthesis Methodologies

The preparation of this compound in a laboratory setting is primarily achieved through two effective methods: the direct dissolution of anhydrous ammonia gas into deionized water and the generation of ammonia gas in situ from the reaction of an ammonium salt with a strong base, followed by its absorption in water.

Method 1: Direct Dissolution of Ammonia Gas

This is the most straightforward method for preparing high-purity this compound, involving the controlled bubbling of ammonia gas from a compressed cylinder into water.[6] The dissolution of ammonia in water is an exothermic process; therefore, cooling is often employed to increase the solubility of the gas and the final concentration of the solution.[7][8]

Experimental Protocol:

-

Apparatus Setup: Assemble a gas delivery system consisting of a compressed ammonia gas cylinder with a regulator, flexible tubing, a gas washing bottle (to act as a trap for any particulates and to prevent suck-back), and an absorption vessel (e.g., a multi-necked flask or a series of Wolff bottles) containing a known volume of cold, deionized water.[8][9] The delivery tube should extend below the surface of the water to ensure efficient absorption.[9]

-

Cooling: Place the absorption vessel in an ice bath to maintain a low temperature throughout the process. This enhances the solubility of ammonia gas.[7]

-

Gas Introduction: Slowly open the valve on the ammonia cylinder to bubble the gas through the water at a controlled rate. Monitor the process to avoid excessive gas flow, which can lead to inefficient absorption.

-

Saturation and Monitoring: Continue bubbling the gas until the desired concentration is achieved. The concentration can be monitored periodically by drawing a small sample and measuring its density with a hydrometer or by titration with a standardized acid.[8][10]

-

Completion and Storage: Once the target concentration is reached, close the gas cylinder valve and dismantle the apparatus. Immediately transfer the prepared this compound solution to a tightly sealed, corrosion-resistant container for storage.[1][11]

Quantitative Data for Aqueous Ammonia Solutions

| Parameter | Value | Conditions |

| Maximum Concentration | ~35.6% NH₃ by mass | Saturated solution at 288.75 K (15.6 °C) |

| Density of Saturated Solution | 0.88 g/mL | At 288.75 K (15.6 °C) |

| Molarity of Concentrated Solution | ~15 mol/L | Commercial concentrated solution |

| Conversion to NH₄⁺ | ~0.42% | For a 1M NH₃ solution at room temperature |

| pH Range | 11 - 13 | Dependent on concentration |

Data sourced from references[3][5][12].

Method 2: In Situ Generation from an Ammonium Salt and a Strong Base

This method is suitable when a compressed ammonia gas cylinder is unavailable. Ammonia gas is generated by heating an ammonium salt, such as ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄), with a strong, non-volatile base like calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH).[9][13] The evolved ammonia gas is then passed through water to form this compound.

Reaction Principle: 2 NH₄Cl(s) + Ca(OH)₂(s) → 2 NH₃(g) + CaCl₂(s) + 2 H₂O(l) NH₄Cl(aq) + NaOH(aq) → NH₃(g) + NaCl(aq) + H₂O(l)[14]

Experimental Protocol:

-

Reactant Preparation: In a flask, mix powdered ammonium chloride and calcium hydroxide, typically in equal quantities.[9]

-

Apparatus Setup: Fit the flask with a delivery tube. This tube should pass through an empty wash bottle to trap any solid particles before leading into the absorption vessel containing cold, deionized water, similar to the setup in Method 1.[9]

-

Gas Generation: Gently heat the flask containing the reactants to initiate the evolution of ammonia gas.[9]

-

Absorption: The generated ammonia gas is bubbled through the cold water in the absorption vessel.

-

Monitoring and Completion: Monitor the reaction until the evolution of gas ceases. The concentration of the resulting this compound solution can be determined as described previously.

-

Storage: Store the final solution in a tightly sealed container.

Process Visualization

Chemical Equilibrium of Ammonia in Water

References

- 1. Working with this compound (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 2. This compound: Formula, Properties, Uses & Safety [vedantu.com]

- 3. This compound: A Closer Look at This Ammonia Solution [eureka.patsnap.com]

- 4. vittaeducation.com [vittaeducation.com]

- 5. quora.com [quora.com]

- 6. Safely Handling this compound: Risks and Regulations [onlinesafetytrainer.com]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. hillbrothers.com [hillbrothers.com]

- 11. This compound Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 12. byjus.com [byjus.com]

- 13. quora.com [quora.com]

- 14. Using this compound & Sodium Hydroxide on Salts - Lesson | Study.com [study.com]

The Role of Ammonium Hydroxide as a Weak Base in Reactions: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ammonium hydroxide (NH₄OH), the aqueous solution of ammonia, is a cornerstone reagent in chemistry, valued for its properties as a weak base. Its partial ionization provides a controlled concentration of hydroxide ions, enabling a range of applications from selective precipitation of metal hydroxides to the formulation of alkaline buffer systems. In the pharmaceutical sector, it serves as a critical excipient for pH modification and solubility enhancement.[1][2] This technical guide provides a comprehensive overview of the principles governing its chemical behavior, quantitative data on its reactivity, detailed experimental protocols, and its applications in drug development.

Core Principles: this compound as a Weak Base

This compound does not exist as a discrete molecule in significant quantities. Instead, it describes the equilibrium established when ammonia (NH₃) gas dissolves in water.[3] Ammonia, a weak base, reacts partially with water to produce ammonium ions (NH₄⁺) and hydroxide ions (OH⁻).[4][5][6] This reversible reaction is the source of its basicity.

Equilibrium Reaction: NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq)

The position of this equilibrium, which lies far to the left, is quantified by the base dissociation constant (Kb).[3]

References

The Dissociation Constant of Ammonium Hydroxide: A Technical Guide to pKa and pKb

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid-base properties of ammonium hydroxide, focusing on its pKa and pKb values. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this common reagent's chemical behavior in aqueous solutions. This document details the underlying equilibrium, experimental protocols for determination of its dissociation constants, and the temperature dependence of these values.

The this compound Equilibrium

This compound is the common name for a solution of ammonia (NH₃) in water. It is more accurately described as aqueous ammonia, as the species NH₄OH cannot be isolated. The basicity of the solution arises from the equilibrium established between ammonia, water, the ammonium cation (NH₄⁺), and the hydroxide anion (OH⁻)[1][2][3]. This equilibrium is fundamental to understanding its pKa and pKb.

The reaction is as follows:

NH₃ (aq) + H₂O (l) ⇌ NH₄⁺ (aq) + OH⁻ (aq)[3]

This equilibrium demonstrates that aqueous ammonia is a weak base, as only a fraction of the dissolved ammonia molecules react with water to produce hydroxide ions[4].

Caption: Chemical equilibrium of aqueous ammonia.

Understanding pKb and pKa

The basicity of this compound is quantified by its base dissociation constant (Kb), which is the equilibrium constant for the reaction of ammonia with water. The pKb is the negative logarithm of Kb.

Kb = [NH₄⁺][OH⁻] / [NH₃]

pKb = -log₁₀(Kb)

A lower pKb value indicates a stronger base[5].

The acidity of the conjugate acid, the ammonium ion (NH₄⁺), is described by its acid dissociation constant (Ka) and the corresponding pKa. The pKa represents the equilibrium for the donation of a proton by the ammonium ion to water.

NH₄⁺ (aq) + H₂O (l) ⇌ NH₃ (aq) + H₃O⁺ (aq)

Ka = [NH₃][H₃O⁺] / [NH₄⁺]

pKa = -log₁₀(Ka)

The pKa and pKb values are related through the ion product of water (Kw) at a given temperature. At 25°C, pKw is 14.

Quantitative Data for pKa and pKb

The pKa and pKb of this compound are dependent on temperature. The following table summarizes these values at various temperatures, compiled from literature data.

| Temperature (°C) | pKa of NH₄⁺ | pKb of NH₃ (aq) | Reference |

| 0 | 10.09 | 4.75 | [8] |

| 5 | 9.92 | 4.75 | [8] |

| 10 | 9.75 | 4.75 | [8] |

| 15 | 9.59 | 4.75 | [8] |

| 20 | 9.44 | 4.767 | [9] |

| 25 | 9.245 | 4.751 | [9][10] |

| 30 | 9.10 | 4.740 | [9] |

| 35 | 8.96 | 4.75 | [8] |

| 40 | 8.83 | 4.75 | [8] |

| 45 | 8.70 | 4.75 | [8] |

| 50 | 8.58 | 4.75 | [8] |

Note: The relationship pKa + pKb = pKw has been used to calculate the corresponding value where not directly provided, using the appropriate pKw for the given temperature.

Experimental Determination of pKb

The pKb of this compound can be determined experimentally using several methods. Potentiometric and conductometric titrations are two common and reliable techniques.

Potentiometric Titration

This method involves titrating a solution of aqueous ammonia with a strong acid, such as hydrochloric acid (HCl), while monitoring the pH of the solution with a pH meter. The pKa of the ammonium ion can be determined from the titration curve.

1. Preparation and Standardization of 0.1 M HCl:

-

Preparation: To prepare an approximately 0.1 M HCl solution, carefully add 8.5 mL of concentrated HCl to a 1 L volumetric flask containing about 500 mL of deionized water. Dilute to the mark with deionized water and mix thoroughly[11].

-

Standardization: Standardize the HCl solution by titrating it against a primary standard base, such as Tris(hydroxymethyl)aminomethane (THAM). Accurately weigh about 0.5 g of dried THAM and dissolve it in 50 mL of deionized water. Add a few drops of a suitable indicator (e.g., bromocresol green) and titrate with the prepared HCl solution to the endpoint[4][11]. Calculate the exact molarity of the HCl solution.

2. Preparation of Aqueous Ammonia Solution:

-

Prepare an approximately 0.1 M aqueous ammonia solution by diluting concentrated this compound. The exact concentration will be determined by the titration.

3. Titration Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the aqueous ammonia solution into a beaker.

-

Add a sufficient volume of deionized water to ensure the pH electrode is properly immersed.

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized 0.1 M HCl from a burette in small increments (e.g., 0.5-1.0 mL).

-

Record the pH and the total volume of HCl added after each increment, allowing the reading to stabilize.

-

As the pH begins to change more rapidly near the equivalence point, reduce the volume of the increments (e.g., 0.1 mL).

-

Continue adding the titrant well past the equivalence point.

4. Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point) is equal to the pKa of the ammonium ion (NH₄⁺).

-

Calculate the pKb using the relation: pKb = pKw - pKa.

Caption: Workflow for pKb determination via potentiometric titration.

Conductometric Titration

This method relies on the changes in electrical conductivity of the solution during the titration. The conductivity is measured as a function of the volume of the titrant added.

1. Reagent Preparation:

-

Prepare and standardize 0.1 M HCl as described for the potentiometric titration.

-

Prepare an approximately 0.1 M aqueous ammonia solution.

2. Titration Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the aqueous ammonia solution into a beaker.

-

Add a sufficient volume of deionized water to immerse the conductivity probe.

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Immerse a conductivity probe into the solution.

-

Add the standardized 0.1 M HCl from a burette in increments.

-

Record the conductivity and the total volume of HCl added after each increment.

3. Data Analysis:

-

Plot a graph of conductivity (y-axis) versus the volume of HCl added (x-axis).

-

The plot will consist of two lines with different slopes. The initial part of the curve will show a slow increase in conductivity as the more mobile OH⁻ ions are replaced by the less mobile Cl⁻ ions, while the concentration of the highly mobile H⁺ from the titrant is negligible due to its reaction with NH₃. After the equivalence point, the conductivity will increase more sharply due to the addition of excess highly mobile H⁺ ions from the HCl.

-

The equivalence point is the intersection of the two extrapolated lines.

-

The concentration of the ammonia solution can be calculated from the equivalence point volume. The pKb can then be determined if the initial pH of the ammonia solution was also measured, using the Henderson-Hasselbalch equation or by calculating the initial hydroxide concentration.

Conclusion

A thorough understanding of the pKa and pKb of this compound is crucial for its effective application in research and development. The equilibrium between ammonia, water, and their respective ions governs the pH and reactivity of the solution. The dissociation constants are temperature-dependent, a factor that must be considered in precise applications. The experimental protocols outlined in this guide provide robust methods for the accurate determination of these fundamental chemical parameters.

References

- 1. Aqueous Ammonia Equilibrium Calculations: Effect of pH and Temperature | Semantic Scholar [semanticscholar.org]

- 2. floban.folk.ntnu.no [floban.folk.ntnu.no]

- 3. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 4. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox [wisc.pb.unizin.org]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. Virtual Labs [mas-iiith.vlabs.ac.in]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. vrbpharma.com [vrbpharma.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation and Standardization of 0.1 M Hydrochloric acid (HCl) | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Concentration-Dependent pH of Ammonium Hydroxide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between the concentration of ammonium hydroxide and the resulting pH of the aqueous solution. It includes tabulated data, detailed experimental protocols for solution preparation and pH measurement, and a visualization of the underlying chemical equilibrium. This document is intended to serve as a practical resource for laboratory professionals requiring accurate and reproducible preparation and measurement of this compound solutions.

Core Principles: The Ammonia-Water Equilibrium

This compound is the common name for a solution of ammonia (NH₃) dissolved in water. In this aqueous solution, a chemical equilibrium is established where ammonia, a weak base, reacts with water to a limited extent to form ammonium (NH₄⁺) and hydroxide (OH⁻) ions.[1] The chemical equation for this equilibrium is:

NH₃ (aq) + H₂O (l) ⇌ NH₄⁺ (aq) + OH⁻ (aq)

The position of this equilibrium, and thus the concentration of hydroxide ions, is dependent on the initial concentration of ammonia. This directly influences the pH of the solution. At higher concentrations of ammonia, the equilibrium shifts to the right, leading to a higher concentration of hydroxide ions and consequently a higher pH.[2]

Quantitative Data: pH as a Function of Concentration

The following tables summarize the pH of this compound solutions at various concentrations. The data has been compiled from various sources and presented in both molarity and weight percentage for ease of reference.

Table 1: pH of this compound Solutions by Molarity

| Molar Concentration (mol/L) | Approximate pH |

| 0.001 (1 mM) | 10.09 |

| 0.01 (10 mM) | 10.61 |

| 0.1 (100 mM) | 11.12 |

| 1.0 | 11.63[3] |

Table 2: pH of this compound Solutions by Weight Percentage

| Concentration (% w/w) | Approximate pH |

| 1 | 11.7 |

| 5 | 12.2 |

| 10 | 12.4 |

| 19.5 | 12.5 - 12.7[4] |

| 28-30 | ~13.5 |

Experimental Protocols

Accurate preparation and measurement of this compound solutions require careful attention to detail, particularly due to the volatile nature of ammonia. The following protocols provide a standardized approach.

Preparation of Dilute this compound Solutions

This protocol describes the preparation of a 0.1 M this compound solution from a concentrated (28-30% w/w) stock solution. This method can be adapted for other concentrations by adjusting the initial volume of the concentrated solution.

Materials:

-

Concentrated this compound (28-30% w/w, ~14.8 M)

-

Deionized or distilled water

-

Volumetric flask (1 L)

-

Graduated cylinder or pipette

-

Appropriate Personal Protective Equipment (PPE): chemical splash goggles, nitrile or neoprene gloves, lab coat.[1][5]

Procedure:

-

Safety Precautions: All work with concentrated this compound must be conducted in a well-ventilated fume hood.[1][6] Ensure all necessary PPE is worn.

-

Calculate Required Volume: To prepare 1 L of a 0.1 M solution from a ~14.8 M stock, the required volume is calculated using the dilution equation (M₁V₁ = M₂V₂):

-

V₁ = (0.1 M * 1000 mL) / 14.8 M ≈ 6.76 mL

-

-

Dispensing Concentrated Solution: Using a graduated cylinder or pipette, carefully measure approximately 6.76 mL of concentrated this compound.[7]

-

Dilution: Fill the 1 L volumetric flask with approximately 500 mL of deionized water. Slowly add the measured concentrated this compound to the water in the volumetric flask.

-

Final Volume Adjustment: Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

-

Labeling and Storage: Label the flask clearly with the solution identity ("0.1 M this compound"), concentration, date of preparation, and appropriate hazard warnings. Store the container tightly sealed in a cool, well-ventilated area, away from acids and other incompatible materials.[1][8]

pH Measurement of this compound Solutions

This protocol outlines the procedure for accurately measuring the pH of prepared this compound solutions using a calibrated pH meter.

Materials:

-

Calibrated pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 7 and pH 10)

-

Beakers

-

Magnetic stirrer and stir bar (optional)

-

Deionized water

-

Wash bottle

-

Appropriate PPE

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers that bracket the expected pH of the sample (e.g., pH 7 and pH 10).

-

Sample Preparation: Pour a sufficient amount of the this compound solution to be measured into a clean beaker to ensure the pH electrode bulb and junction are fully immersed.

-

Electrode Rinsing: Thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue. Do not rub the electrode bulb.

-

pH Measurement:

-

Immerse the pH electrode into the this compound solution.

-

If using a magnetic stirrer, add a clean stir bar to the beaker and stir at a slow, steady rate to ensure homogeneity without creating a vortex.

-

Allow the pH reading to stabilize before recording the value. A stable reading is one that does not change for at least 5-10 seconds.

-

-

Post-Measurement:

-

Remove the electrode from the sample.

-

Rinse the electrode thoroughly with deionized water.

-

Place the electrode in its storage solution as recommended by the manufacturer.

-

-

Waste Disposal: Neutralize the remaining this compound solution with a suitable acid (e.g., dilute HCl) in a fume hood before disposing of it in accordance with local regulations.[9]

Visualization of Chemical Equilibrium

The following diagram illustrates the fundamental equilibrium between ammonia, water, ammonium ions, and hydroxide ions that governs the pH of the solution.

References

- 1. Working with this compound (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 2. quora.com [quora.com]

- 3. This compound [commonorganicchemistry.com]

- 4. assets.andersonsplantnutrient.com [assets.andersonsplantnutrient.com]

- 5. Safely Handling this compound: Risks and Regulations [onlinesafetytrainer.com]

- 6. IsoLab - Ammonia Solution [isolab.ess.washington.edu]

- 7. pharmaguideline.co.uk [pharmaguideline.co.uk]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. LCSS: this compound [web.stanford.edu]

An In-depth Technical Guide to the Reaction of Ammonium Hydroxide with Mineral Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of ammonium hydroxide with common mineral acids. The focus is on the thermodynamic and mechanistic aspects of these acid-base neutralization reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. This information is critical for professionals in research and drug development who require a precise understanding of these fundamental reactions for applications ranging from pH adjustment in formulations to the synthesis of ammonium salts.

Core Principles of Neutralization Reactions

This compound (NH₄OH), a weak base, reacts with strong mineral acids in exothermic neutralization reactions to produce an ammonium salt and water. The general form of this reaction is:

NH₄OH (aq) + HX (aq) → NH₄X (aq) + H₂O (l)

where HX represents a generic mineral acid. The driving force for this reaction is the formation of the stable water molecule from the combination of H⁺ ions from the acid and OH⁻ ions from the base.

Quantitative Thermodynamic Data

The enthalpy of neutralization (ΔHn) is a key quantitative parameter for these reactions, representing the heat released per mole of water formed. The values for the reaction of this compound with various mineral acids are summarized in the table below. It is important to note that as a weak base, the enthalpy of neutralization of this compound with a strong acid is generally less exothermic than the neutralization of a strong acid with a strong base (approximately -57.3 kJ/mol). This is because some energy is required to fully dissociate the weak base in solution.

| Mineral Acid | Chemical Equation | Enthalpy of Neutralization (ΔHn) per mole of H₂O |

| Hydrochloric Acid (HCl) | NH₄OH + HCl → NH₄Cl + H₂O | ~ -51.5 kJ/mol |

| Sulfuric Acid (H₂SO₄) | 2NH₄OH + H₂SO₄ → (NH₄)₂SO₄ + 2H₂O | ~ -108.4 kJ/mol (for the overall reaction) |

| Nitric Acid (HNO₃) | NH₄OH + HNO₃ → NH₄NO₃ + H₂O | Data not readily available in cited literature; expected to be similar to HCl. |

| Phosphoric Acid (H₃PO₄) | 3NH₄OH + H₃PO₄ → (NH₄)₃PO₄ + 3H₂O | Data not readily available in cited literature; reaction can proceed in steps. |

Note on Sulfuric Acid Data: One source indicates a change in enthalpy of -216.7 kJ for the reaction as written, which involves the formation of two moles of water.[1] Therefore, the enthalpy of neutralization per mole of water is approximately -108.35 kJ/mol. Another source reports a significantly different heat of reaction (-682 kJ), which may be due to different experimental conditions and is considered an outlier for standard enthalpy of neutralization.[2]

Experimental Protocol: Calorimetric Determination of Enthalpy of Neutralization

This section outlines a detailed methodology for determining the enthalpy of neutralization for the reaction of this compound with a mineral acid using a simple coffee-cup calorimeter.

Objective: To measure the heat released during the neutralization reaction and calculate the molar enthalpy of neutralization.

Materials:

-

Coffee-cup calorimeter (two nested polystyrene cups with a lid)

-

Digital thermometer (accurate to ±0.1 °C)

-

Magnetic stirrer and stir bar

-

Graduated cylinders or burettes (for accurate volume measurements)

-

Standardized solution of this compound (e.g., 1.0 M)

-

Standardized solutions of mineral acids (e.g., 1.0 M HCl, 0.5 M H₂SO₄, 1.0 M HNO₃, 0.33 M H₃PO₄)

-

Deionized water

Procedure:

-

Calorimeter Setup: Assemble the coffee-cup calorimeter. Place a magnetic stir bar in the inner cup.

-

Reactant Measurement: Accurately measure a known volume (e.g., 50.0 mL) of the standardized this compound solution and transfer it into the calorimeter.

-

Temperature Equilibration: Place the lid on the calorimeter and insert the digital thermometer through the hole in the lid, ensuring the bulb is fully immersed in the solution. Allow the system to reach thermal equilibrium, recording the stable initial temperature (T_initial).

-

Acid Measurement: Accurately measure a known volume (e.g., 50.0 mL) of the standardized mineral acid solution. Ensure its temperature is the same as the this compound solution.

-